6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol chemical properties
6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol chemical properties
An In-Depth Technical Guide to 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol: Chemical Properties and Applications
Introduction
The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a wide array of biological activities. This is largely attributed to the unique properties of the integrated boron atom, which can engage in reversible covalent interactions with biological nucleophiles. Within this promising class of compounds, 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol stands out as a particularly versatile building block for the development of novel therapeutics. Its structure combines the reactive potential of the oxaborole ring with a functionalized aminomethyl side chain, offering a valuable anchor for further chemical modifications.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the chemical properties, synthesis, mechanism of action, and potential applications of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol, with the aim of facilitating its use in the design and discovery of new therapeutic agents.
Physicochemical Properties
The physicochemical properties of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol are fundamental to its behavior in both chemical and biological systems. The presence of the polar aminomethyl and hydroxyl groups, combined with the benzoxaborole core, results in a molecule with a unique balance of hydrophilicity and lipophilicity.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BNO₂ | |
| Molecular Weight | 162.98 g/mol | |
| CAS Number | 1262279-06-0 | |
| Melting Point | 148°C (for 6-aminobenzo[c][1][2]oxaborol-1(3H)-ol) | [3][4] |
| pKa (predicted) | 7.27 ± 0.20 (for 6-aminobenzo[c][1][2]oxaborol-1(3H)-ol) | [2] |
| Appearance | Solid | [1] |
| Storage | Store in an inert atmosphere at 2-8°C | [1] |
Synthesis and Characterization
The synthesis of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol can be approached through a multi-step sequence, starting from readily available precursors. A key intermediate in this synthesis is 6-aminobenzo[c][1][2]oxaborol-1(3H)-ol.
Synthetic Strategy
A plausible and efficient synthetic route involves the nitration of the benzoxaborole core, followed by reduction of the nitro group to an amine. The resulting 6-aminobenzoxaborole can then be converted to the target 6-(aminomethyl)benzoxaborole via a two-step formylation and reduction sequence, or a direct reductive amination.
Caption: Synthetic pathway to 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.
Experimental Protocols
This protocol is adapted from established literature procedures for the synthesis of the 6-amino benzoxaborole intermediate.[1]
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Step 1: Synthesis of Benzo[c][1][2]oxaborol-1(3H)-ol
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Dissolve 2-formylphenylboronic acid in methanol.
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Add sodium borohydride (NaBH₄) portion-wise at 0°C.
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Stir the reaction mixture for 16 hours at room temperature.
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Quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer and concentrate under reduced pressure to yield the benzoxaborole.
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Step 2: Nitration of Benzo[c][1][2]oxaborol-1(3H)-ol
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Dissolve the benzoxaborole in dichloromethane (DCM).
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Cool the solution to -46°C.
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Add a pre-mixed solution of concentrated nitric acid and sulfuric acid (1:2 v/v) dropwise.
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Stir the reaction for 4 hours at -46°C.
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Carefully quench the reaction with ice water and separate the organic layer.
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Wash the organic layer, dry, and concentrate to obtain 6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol.
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Step 3: Reduction of the Nitro Group
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Suspend the 6-nitrobenzoxaborole in methanol.
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Add elemental zinc powder followed by the slow addition of aqueous hydrochloric acid (HCl).
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Stir the mixture for 16 hours at room temperature.
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Filter the reaction mixture and neutralize the filtrate.
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Extract the product with an organic solvent, dry, and concentrate to yield 6-aminobenzo[c][1][2]oxaborol-1(3H)-ol.
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This proposed protocol utilizes a standard reductive amination procedure.
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Step 1: Formylation of 6-Aminobenzo[c][1][2]oxaborol-1(3H)-ol
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To a solution of 6-aminobenzo[c][1][2]oxaborol-1(3H)-ol in a suitable solvent (e.g., dichloromethane), add a formylating agent (e.g., ethyl formate or a mixed anhydride of formic acid).
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Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
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Work up the reaction to isolate the 6-formamidobenzo[c][1][2]oxaborol-1(3H)-ol intermediate.
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Step 2: Reduction of the Formamide
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Dissolve the 6-formamido intermediate in a dry aprotic solvent (e.g., tetrahydrofuran).
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Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) at 0°C.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Carefully quench the reaction with water and a basic solution (e.g., NaOH) to precipitate the aluminum or boron salts.
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Filter the mixture and extract the filtrate with an organic solvent.
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Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
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Purify the product by column chromatography to yield pure 6-(aminomethyl)benzo[c][1][2]oxaborol-1(3H)-ol.
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Analytical Characterization
The identity and purity of the synthesized 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol should be confirmed by a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons adjacent to the nitrogen, the methylene protons of the oxaborole ring, and the amine and hydroxyl protons. The chemical shifts will be influenced by the solvent used.
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¹³C NMR: The spectrum should display distinct signals for each carbon atom in the molecule, including the aromatic carbons and the two methylene carbons.
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High-Performance Liquid Chromatography (HPLC):
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A reverse-phase HPLC method can be developed for purity assessment.
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Column: C18 stationary phase.
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Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.
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Detection: UV detection at a wavelength corresponding to the chromophore of the molecule (typically in the range of 220-280 nm).
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Mass Spectrometry (MS):
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Electrospray ionization (ESI) mass spectrometry is suitable for this compound.
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The positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 164.09.
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Mechanism of Action and Biological Targets
The biological activity of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is intrinsically linked to the electrophilic nature of its boron atom. This allows for the formation of a reversible covalent bond with nucleophilic residues, such as the hydroxyl group of serine or the thiol group of cysteine, within the active sites of target enzymes.
Caption: Reversible covalent inhibition of a serine protease by a benzoxaborole.
Known and Potential Enzyme Targets
Research has identified several classes of enzymes that are potently inhibited by benzoxaborole derivatives, highlighting the therapeutic potential of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol.
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Phosphodiesterase-4 (PDE4): PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[1] Crisaborole, a benzoxaborole derivative, is an approved PDE4 inhibitor for the treatment of atopic dermatitis.[5][6] The structural similarities suggest that 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol could also exhibit PDE4 inhibitory activity.
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Viral Proteases: The essential role of proteases in viral replication makes them attractive targets for antiviral drug development. Benzoxaboroles have shown inhibitory activity against the proteases of several RNA viruses.
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SARS-CoV-2 Main Protease (Mpro): Studies have demonstrated that benzoxaborole derivatives can inhibit the main protease of SARS-CoV-2, which is crucial for processing the viral polyprotein.[1][2]
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Dengue Virus NS2B/NS3 Protease: The NS2B/NS3 protease of the Dengue virus is another validated target for antiviral therapy, and benzoxaboroles have been identified as inhibitors of this enzyme.[1]
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Applications in Drug Discovery and Research
The unique chemical properties and biological activities of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol make it a valuable tool in drug discovery and a promising scaffold for the development of new therapeutics.
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Anti-inflammatory Agents: Given the known activity of benzoxaboroles against PDE4, derivatives of 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol could be explored for the treatment of inflammatory conditions such as atopic dermatitis, psoriasis, and chronic obstructive pulmonary disease (COPD).
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Antiviral Therapeutics: The demonstrated inhibition of viral proteases from SARS-CoV-2 and Dengue virus suggests that this compound could serve as a starting point for the development of broad-spectrum antiviral agents.[1][2]
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Versatile Chemical Probe: The aminomethyl group provides a convenient handle for the attachment of fluorescent tags, affinity labels, or other chemical moieties, making 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol a useful chemical probe for studying the biology of its target enzymes.
Conclusion
6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is a compound of significant interest, possessing a unique combination of chemical reactivity and biological potential. Its ability to act as a reversible covalent inhibitor of key enzymes, particularly phosphodiesterases and viral proteases, positions it as a valuable scaffold for the development of novel therapeutics. The synthetic routes outlined in this guide provide a practical means for its preparation, and the analytical methods described will aid in its characterization. As research into the therapeutic applications of benzoxaboroles continues to expand, 6-(aminomethyl)benzo[c]oxaborol-1(3H)-ol is poised to play an important role in the discovery of new medicines to address unmet medical needs.
References
Sources
- 1. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 6-aMinobenzo[c][1,2]oxaborol-1(3H)-ol | 117098-94-9 [chemicalbook.com]
- 5. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
